4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine
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Overview
Description
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine is a chemical compound with the molecular formula C7H5Cl2N3O2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, a cyclopropyl group, and a nitro group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine can be synthesized through the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride (POCl3). The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of hydroxyl groups with chlorine atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization from suitable solvents to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve heating in the presence of a base.
Reduction Reactions: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly used for the reduction of the nitro group.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used, although these reactions are less frequently employed.
Major Products Formed
Substitution Reactions: Derivatives with substituted amine or thiol groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized products, although specific examples are less common.
Scientific Research Applications
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and chlorine atoms can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-nitropyrimidine: Similar structure but lacks the cyclopropyl group.
2,4-Dichloro-5-nitropyrimidine: Another derivative with chlorine atoms at different positions.
4,6-Dichloro-2-methyl-5-nitropyrimidine: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-nitropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-5-4(12(13)14)6(9)11-7(10-5)3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAAKLMJGXTCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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